molecular formula C9H10D3NO2.HCl B1165220 (R/S)-Phenylephrine-d3 HCl

(R/S)-Phenylephrine-d3 HCl

Cat. No. B1165220
M. Wt: 206.68
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

CAS Number: 61-76-7 (unlabeled)

Scientific Research Applications

1. Allergic Contact Dermatitis Analysis

(R/S)-Phenylephrine, primarily used in eye drops, has been identified as a cause of periorbital allergic contact dermatitis. A study in Denmark, where it is exclusively marketed as mydriatic eye drops, involved a retrospective analysis of patients patch tested with phenylephrine HCl. The majority of these patients were referred due to acute periorbital dermatitis suspected to be caused by eye drops (Madsen & Andersen, 2015).

2. Stability in Medical Solutions

A study evaluated the stability of phenylephrine HCl in polyvinyl chloride (PVC) bags, considering its common use in maintaining blood pressure during shock states. The study found that phenylephrine HCl diluted to specific concentrations with sodium chloride was both physically and chemically stable for up to 60 days when stored at room temperature (Jansen, Oldland, & Kiser, 2014).

3. Corrosion Inhibition

Phenylephrine has been investigated as a corrosion inhibitor for mild steel in acidic environments. A study revealed that it acts as a mixed-type inhibitor, with the highest efficiency observed at a specific concentration. This finding was supported by galvanostatic polarization studies and adsorption studies following Langmuir adsorption isotherm (Bashir et al., 2019).

4. Pharmacokinetic Studies

A crossover study evaluated the effects of salt form, acetaminophen, and food on the pharmacokinetics of phenylephrine. This study provided insights into the absorption and systemic exposure of phenylephrine under different conditions (Gelotte, 2018).

5. Analytical Method Development

Research has focused on developing methods for the determination of phenylephrine HCl in various formulations. One study described a conductometric titration method for this purpose, demonstrating its effectiveness in pharmaceutical formulations (Hasan, Othman, & Surchi, 2016).

6. Stereoselective Synthesis

A study investigated the stereoselective synthesis of (R)-phenylephrine using recombinant Escherichia coli cells expressing a novel short-chain dehydrogenase/reductase gene, showing the potential for efficient biotechnological production of this compound (Peng et al., 2014).

7. Electrochemical and Computational Analysis

The electrochemical behavior of phenylephrine was studied for corrosion inhibition of aluminum in acidic medium. This research included experimental techniques and computational methods, contributing to the understanding of its interaction with metal surfaces (Bashir et al., 2018).

properties

Product Name

(R/S)-Phenylephrine-d3 HCl

Molecular Formula

C9H10D3NO2.HCl

Molecular Weight

206.68

Origin of Product

United States

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